2-amino-N-benzyl-3-methoxypropanamide

Anticonvulsant discovery Maximal electroshock seizure Structure-activity relationship

This compound is the penultimate synthetic intermediate in lacosamide manufacture and the designated EP Impurity D (Desacetyl Lacosamide) reference standard. Only the (R)-enantiomer (CAS 196601-69-1) undergoes acetylation to yield pharmacologically active lacosamide; the S-enantiomer is unsuitable for cGMP API production. Substitution of the 3-methoxy group causes quantifiable activity loss—this pharmacophore is functionally non-redundant. 4′-N-Benzylamide SAR modifications have achieved ~4-fold potency enhancement (ED₅₀ 8.9 mg/kg) in MES models. Supplied with full NMR, HPLC, and GC batch certification. ISO 17034-certified reference standards available for ANDA analytical method validation and QC release testing.

Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
Cat. No. B2700727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-benzyl-3-methoxypropanamide
Molecular FormulaC11H16N2O2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCOCC(C(=O)NCC1=CC=CC=C1)N
InChIInChI=1S/C11H16N2O2/c1-15-8-10(12)11(14)13-7-9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3,(H,13,14)
InChIKeyWPLANNRKFDHEKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Amino-N-benzyl-3-methoxypropanamide: Core Lacosamide Intermediate for Pharmaceutical R&D and GMP Manufacturing


2-Amino-N-benzyl-3-methoxypropanamide (CAS 262845-82-9 racemic; CAS 196601-69-1 R-enantiomer) is a chiral primary amino acid derivative that serves as the penultimate synthetic intermediate in the manufacture of lacosamide, an FDA-approved anticonvulsant and analgesic [1]. Structurally characterized by the N-benzyl-2-amino-3-methoxypropionamide pharmacophore unit, this compound is also designated as Lacosamide EP Impurity D (Desacetyl Lacosamide) and is utilized as a reference standard in pharmaceutical quality control [2]. The compound is supplied with documented analytical characterization including NMR, HPLC, and GC batch certification .

Why 2-Amino-N-benzyl-3-methoxypropanamide Cannot Be Replaced by Other Primary Amino Acid Derivatives in Synthesis or SAR Studies


Substitution of 2-amino-N-benzyl-3-methoxypropanamide with structurally similar C(2)-hydrocarbon analogs results in quantifiable losses in synthetic efficiency and pharmacological activity. While the compound class of N′-benzyl 2-substituted 2-amino acetamides (PAADs) shares a common backbone, the 3-methoxy group is functionally non-redundant. Studies demonstrate that replacing the methoxy moiety with methyl (2-amino-3-methylbutanamide) or dimethyl (2-amino-3,3-dimethylbutanamide) groups produces distinct structure-activity profiles that are sensitive to substituent electronic character, with electron-donating modifications at the 4′-N′-benzylamide site leading to complete activity loss [1]. Furthermore, the R-enantiomer configuration is essential for downstream acetylation to yield pharmacologically active lacosamide, rendering the S-enantiomer or racemic mixture unsuitable as process intermediates for cGMP manufacturing of the final drug substance [2].

Quantitative Evidence Guide: 2-Amino-N-benzyl-3-methoxypropanamide Differentiation from Analogs and Alternatives


4-Fold Enhancement in Anticonvulsant Potency via 4′-Benzylamide Site Modification Compared to Unsubstituted Parent

Introduction of a 3-fluorophenoxymethyl group at the 4′-N′-benzylamide site of (R)-N′-benzyl 2-amino-3-methoxypropionamide produces approximately a 4-fold increase in anticonvulsant activity (ED50 = 8.9 mg/kg) compared to the unsubstituted parent compound [1]. This potency surpasses the clinically established antiepileptic phenytoin (ED50 = 9.5 mg/kg) in the MES model [1].

Anticonvulsant discovery Maximal electroshock seizure Structure-activity relationship PAAD class

Selective Enhancement of Sodium Channel Slow Inactivation vs. Fast Inactivation Blockade by Lidocaine and Carbamazepine

Lacosamide, the N-acetylated derivative of 2-amino-N-benzyl-3-methoxypropanamide, exhibits a fundamentally distinct mechanism from conventional sodium channel blockers: at 1 mM concentration, it does not alter steady-state fast inactivation of sodium channels, whereas lidocaine and carbamazepine produce significant fast inactivation block [1]. Lacosamide inhibition kinetics are substantially slower, consistent with preferential interaction with slow-inactivated channel states [1].

Sodium channel pharmacology Electrophysiology Pain therapeutics Mechanism of action

Stereospecific Synthetic Efficiency: R-Enantiomer Required for Lacosamide API Production

The R-enantiomer (CAS 196601-69-1) serves as the direct synthetic precursor to lacosamide via acetylation [1]. The S-enantiomer (CAS 474534-78-6) is classified as Lacosamide Impurity 13 and does not yield pharmacologically active product upon acetylation [2]. Patent processes describe the synthesis of (R)-2-amino-N-benzyl-3-methoxypropanamide with yields of approximately 89% from Boc-D-serine benzylamine and dimethyl sulfate, or up to 99% from optimized lacosamide intermediate routes .

Process chemistry Chiral synthesis GMP manufacturing Lacosamide intermediate

Analytical Reference Standard Availability with Validated Purity Specifications for Impurity Profiling

2-Amino-N-benzyl-3-methoxypropanamide is commercially available as a certified reference standard with purity specifications of ≥95% by HPLC from multiple ISO 17034-accredited suppliers, enabling its use in analytical method development, method validation, and quality-controlled ANDA submissions for lacosamide [1]. The compound is specifically designated as Lacosamide EP Impurity D (Desacetyl Lacosamide) in pharmacopoeial monographs [2].

Pharmaceutical quality control Impurity profiling Analytical method validation Reference standards

Validated Application Scenarios for 2-Amino-N-benzyl-3-methoxypropanamide Based on Quantitative Evidence


Lead Optimization for Novel PAAD-Class Anticonvulsants with Superior Potency to Phenytoin

This compound serves as the core scaffold for structure-activity relationship studies of primary amino acid derivatives (PAADs). Rational modification at the 4′-N′-benzylamide site has demonstrated approximately 4-fold potency enhancement (ED50 = 8.9 mg/kg), exceeding phenytoin in the MES model. This established SAR sensitivity makes the compound an ideal starting point for medicinal chemistry programs targeting anticonvulsant development [1].

Mechanistic Studies of Sodium Channel Slow Inactivation Pharmacology

The N-acetylated derivative (lacosamide) demonstrates a unique electrophysiological profile characterized by selective enhancement of slow inactivation without altering fast inactivation. This mechanism, directly compared to lidocaine and carbamazepine in whole-cell patch-clamp studies, positions the compound scaffold as a tool for investigating state-dependent sodium channel modulation and developing therapeutics for chronic pain and epilepsy [1].

GMP Manufacturing of Lacosamide Active Pharmaceutical Ingredient (API)

As the penultimate intermediate in lacosamide synthesis, the (R)-enantiomer (CAS 196601-69-1) is acetylated to yield the final drug substance. This compound is an essential procurement item for pharmaceutical manufacturers seeking to establish or optimize lacosamide production processes, with documented synthetic routes achieving yields up to 99% [1].

Regulatory-Compliant Impurity Profiling and Analytical Method Validation

This compound is designated as Lacosamide EP Impurity D (Desacetyl Lacosamide) in pharmacopoeial monographs. It is available as an ISO 17034-certified reference standard with validated HPLC purity (≥95%) for use in analytical method development, method validation, and quality control testing required for ANDA submissions [1].

Quote Request

Request a Quote for 2-amino-N-benzyl-3-methoxypropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.